Cas no 56283-52-4 (D-Streptamine,O-4-amino-4-deoxy-a-D-glucopyranosyl-(1®8)-O-(8R)-2-amino-2,7-dideoxy-7-(methylamino)-D-erythro-a-D-gluco-octodialdo-1,5:8,4-dipyranosyl-(1®4)-2-deoxy- (9CI))
56283-52-4 structure
Product Name:D-Streptamine,O-4-amino-4-deoxy-a-D-glucopyranosyl-(1®8)-O-(8R)-2-amino-2,7-dideoxy-7-(methylamino)-D-erythro-a-D-gluco-octodialdo-1,5:8,4-dipyranosyl-(1®4)-2-deoxy- (9CI)
Numero CAS:56283-52-4
MF:C21H41N5O12
MW:555.576546430588
CID:372986
PubChem ID:21677481
Update Time:2025-04-19
D-Streptamine,O-4-amino-4-deoxy-a-D-glucopyranosyl-(1®8)-O-(8R)-2-amino-2,7-dideoxy-7-(methylamino)-D-erythro-a-D-gluco-octodialdo-1,5:8,4-dipyranosyl-(1®4)-2-deoxy- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Oxyapramycin
- 4)-2-deoxy- (9CI)
- 8)-O-(8R)-2-amino-2,7-dideoxy-7-(methylamino)-D-erythro-a-D-gluco-o
- 8)-O-(8R)-2-amino-2,7-dideoxy-7-(methylamino)-D-erythro-a-D-gluco-octodialdo-1,5:8,4-dipyranosyl-(1®
- Nebramycin factor 7
- Nebramycin vii
- D7DS8XY15Y
- D-STREPTAMINE, O-4-AMINO-4-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->8)-O-(8R)-2-AMINO-2,7-DIDEOXY-7-(METHYLAMINO)-D-ERYTHRO-.ALPHA.-D-GLUCO-OCTODIALDO-1,5:8,4-DIPYRANOSYL-(1->4)-2-DEOXY-
- O-4-AMINO-4-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->8)-O-(8R)-2-AMINO-2,7-DIDEOXY-7-(METHYLAMINO)-D-ERYTHRO-.ALPHA.-D-GLUCO-OCTODIALDO-1,5:8,4-DIPYRANOSYL-(1->4)-2-DEOXY-D-STREPTAMINE
- D-Streptamine, O-4-amino-4-deoxy-alpha-D-glucopyranosyl-(1-8)-O-(8R)-2-amino-2,7-dideoxy-7-(methylamino)-D-erythro-alpha-D-gluco-octodialdo-1,5:8,4-dipyranosyl-(1-4)-2-deoxy-
- 56283-52-4
- CHEBI:81448
- 3'-alpha-Hydroxyapramycin
- UNII-D7DS8XY15Y
- Q27155382
- 3'-.ALPHA.-HYDROXYAPRAMYCIN
- (2R,3S,4R,4aR,6S,7R,8R,8aS)-7-amino-2-[(2R,3R,4S,5S,6S)-5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-4,8-diol
- C17997
- D-Streptamine,O-4-amino-4-deoxy-a-D-glucopyranosyl-(1®8)-O-(8R)-2-amino-2,7-dideoxy-7-(methylamino)-D-erythro-a-D-gluco-octodialdo-1,5:8,4-dipyranosyl-(1®4)-2-deoxy- (9CI)
-
- Inchi: 1S/C21H41N5O12/c1-26-9-13(31)18-17(37-20(9)38-21-15(33)11(29)7(24)6(3-27)34-21)12(30)8(25)19(36-18)35-16-5(23)2-4(22)10(28)14(16)32/h4-21,26-33H,2-3,22-25H2,1H3/t4-,5+,6-,7-,8-,9+,10+,11+,12-,13-,14-,15-,16-,17+,18-,19+,20-,21-/m1/s1
- Chiave InChI: VDGAVKNERSZOPW-UZVIDTGHSA-N
- Sorrisi: O1[C@@H]([C@@H]([C@H]([C@H]2[C@H]1[C@@H]([C@@H]([C@@H](O[C@@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)N)O)O)O2)NC)O)O)N)O[C@H]1[C@@H]([C@H]([C@@H](C[C@@H]1N)N)O)O
Proprietà calcolate
- Massa esatta: 555.27500
- Massa monoisotopica: 555.275
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 12
- Conta accettatore di obbligazioni idrogeno: 17
- Conta atomi pesanti: 38
- Conta legami ruotabili: 6
- Complessità: 791
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 18
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -8
- Superficie polare topologica: 304Ų
Proprietà sperimentali
- Densità: 1.62
- Punto di ebollizione: 880.5°Cat760mmHg
- Punto di infiammabilità: 486.3°C
- Indice di rifrazione: 1.673
- PSA: 303.87000
- LogP: -4.78640
D-Streptamine,O-4-amino-4-deoxy-a-D-glucopyranosyl-(1®8)-O-(8R)-2-amino-2,7-dideoxy-7-(methylamino)-D-erythro-a-D-gluco-octodialdo-1,5:8,4-dipyranosyl-(1®4)-2-deoxy- (9CI) Letteratura correlata
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
56283-52-4 (D-Streptamine,O-4-amino-4-deoxy-a-D-glucopyranosyl-(1®8)-O-(8R)-2-amino-2,7-dideoxy-7-(methylamino)-D-erythro-a-D-gluco-octodialdo-1,5:8,4-dipyranosyl-(1®4)-2-deoxy- (9CI)) Prodotti correlati
- 31282-04-9(Hygromycin B)
- 37321-09-8(APRAMYCIN)
- 14918-35-5(D-Streptamine,O-6-amino-6-deoxy-L-glycero-D-galacto-heptopyranosylidene-(1®2-3)-O-b-D-talopyranosyl-(1®5)-2-deoxy-N1-methyl-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti